molecular formula C14H24Cl2N2 B1389619 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride CAS No. 863249-80-3

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride

Cat. No. B1389619
CAS RN: 863249-80-3
M. Wt: 291.3 g/mol
InChI Key: SCCXWIUBJMPMJC-UHFFFAOYSA-N
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Description

“4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride” is a chemical compound with the molecular formula C14H23ClN2 . It is also known as “2-(azepan-1-yl)ethylamine” with the CAS Number: 55543-73-2 .


Molecular Structure Analysis

The molecular structure of “4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride” is represented by the InChI code: 1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 . The molecular weight of the compound is 170.3 .

Safety and Hazards

Specific safety and hazard information for “4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride” is not available in the resources. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-(azepan-1-yl)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;;/h5-8H,1-4,9-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXWIUBJMPMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride

Synthesis routes and methods

Procedure details

Compound 71 (9.1 g, 36.65 mmol) is hydrogenated for 3 h at room temperature with palladium on carbon in 150 ml of ethanol and 18.3 ml of 4M aqueous hydrochloric acid. The mixture is filtered over celite and evaporated.
Name
Compound 71
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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